Cas no 3373-01-1 (Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester)
![Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester structure](https://es.kuujia.com/scimg/cas/3373-01-1x500.png)
3373-01-1 structure
Nombre del producto:Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Propiedades químicas y físicas
Nombre e identificación
-
- Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- Benzoicacid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethylester (8CI); Aizen Rhodamine 6GCP Base; NSC 10474; NSC 47732; Rhodamine 6G base
- Rhodanine 6GDN
- NSC47732
- Ethyl 2-(6-(ethylamino)-3-[ethylimino]-2,7-dimethyl-3H-xanthen-9-yl)benzoate
- [9-(2-ethoxycarbonyl-phenyl)-6-ethylamino-2,7-dimethyl-xanthen-(3E)-ylidene]-ethyl-ammonium; chloride
- Benzoic acid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- CBChromo1_000143
- CHEMBL1185241
- Rhodamine 6G- parent
- C.I. 45160
- EN300-6513089
- Rhodamine 6 G extra
- NSC10474
- SCHEMBL1495836
- Benzoic acid, 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- DTXSID90859569
- CBDivE_013147
- Aizen Rhodamine 6GCP
- AKOS040850851
- SCHEMBL10028465
- rhodamine-6zh
- o-(6-ethylamino-3-ethylimino-2,7-dimethyl-3h-xanthene-9-yl) benzoic acid ethyl ester
- Aizen Rhodamine 6GCP Base
- DTXSID5043843
- BDBM50336500
- FT-0636818
- CHEMBL402140
- 3373-01-1
- Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate
- Basic Red 1
- NSC-36345
- (E)-N-(9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride
- SCHEMBL4817749
- NSC-10474
- NSC36345
- NS00017452
- Rhodamine 6G base
- CHEMBL1652627
- ethyl 2-[(6E)-3-(ethylamino)-6-ethylimino-2,7-dimethyl-xanthen-9-yl]benzoate
-
- Renchi: InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/b30-24+
- Clave inchi: IWWWBRIIGAXLCJ-BGABXYSRSA-N
- Sonrisas: CCOC(C1=CC=CC=C1C1C2C=C(C(=CC=2OC2=C/C(/C(=CC=12)C)=N\CC)NCC)C)=O
Atributos calculados
- Calidad precisa: 442.22564282g/mol
- Masa isotópica única: 442.22564282g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 7
- Complejidad: 868
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 59.9Ų
- Xlogp3: 5.1
Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Literatura relevante
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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